molecular formula C9H9ClFNO2 B14851835 Ethyl (3-chloro-4-fluoropyridin-2-YL)acetate

Ethyl (3-chloro-4-fluoropyridin-2-YL)acetate

Cat. No.: B14851835
M. Wt: 217.62 g/mol
InChI Key: LEZOYLFPAQSOPK-UHFFFAOYSA-N
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Description

Ethyl (3-chloro-4-fluoropyridin-2-YL)acetate is a chemical compound with the molecular formula C9H9ClFNO2 and a molecular weight of 217.62 g/mol It is an ester derivative of pyridine, characterized by the presence of chlorine and fluorine atoms on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-chloro-4-fluoropyridin-2-YL)acetate typically involves the esterification of 3-chloro-4-fluoropyridine-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation of the product using techniques like distillation and crystallization to achieve high purity levels required for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-chloro-4-fluoropyridin-2-YL)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (3-chloro-4-fluoropyridin-2-YL)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (3-chloro-4-fluoropyridin-2-YL)acetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2-chloro-4-fluoropyridin-3-YL)acetate
  • Ethyl (3-chloro-5-fluoropyridin-2-YL)acetate
  • Ethyl (3-chloro-4-bromopyridin-2-YL)acetate

Uniqueness

Ethyl (3-chloro-4-fluoropyridin-2-YL)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

ethyl 2-(3-chloro-4-fluoropyridin-2-yl)acetate

InChI

InChI=1S/C9H9ClFNO2/c1-2-14-8(13)5-7-9(10)6(11)3-4-12-7/h3-4H,2,5H2,1H3

InChI Key

LEZOYLFPAQSOPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC=CC(=C1Cl)F

Origin of Product

United States

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